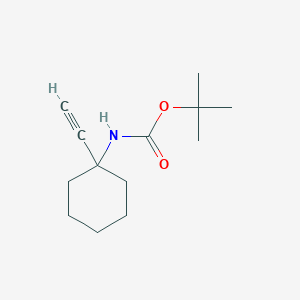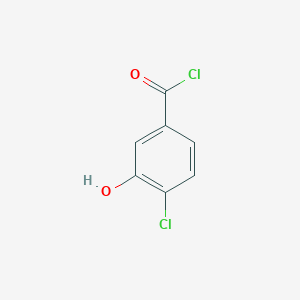
4-氯-3-羟基苯甲酰氯
描述
4-Chloro-3-hydroxybenzoyl chloride is an organic compound with the molecular formula C7H4Cl2O2 . It is used as a chemical building block in various scientific research applications .
Synthesis Analysis
The synthesis of 4-Chloro-3-hydroxybenzoyl chloride involves the reaction of 4-Chloro-3-hydroxybenzoic acid with thionyl chloride in N,N-dimethyl-formamide and toluene . The reaction conditions include heating at 70°C for 2 hours .Molecular Structure Analysis
The molecular structure of 4-Chloro-3-hydroxybenzoyl chloride consists of 7 carbon atoms, 4 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms . The exact mass of the molecule is 155.997803 Da .Chemical Reactions Analysis
4-Chloro-3-hydroxybenzoyl chloride is a reactive compound that can react with various nucleophiles, including amines, alcohols, and thiols . The reaction between 4-Chloro-3-hydroxybenzoyl chloride and nucleophiles results in the formation of amides, esters, and thioesters .Physical And Chemical Properties Analysis
4-Chloro-3-hydroxybenzoyl chloride has a molecular weight of 191.013 . It is a member of the carbonyl chlorides category .科学研究应用
合成和环境降解
4-氯-3-羟基苯甲酰氯在各种合成途径中被使用,包括制备羟基苯酰胺及其盐的过程。这个过程涉及硫酰氯与羧酸的反应,突出了该方法的效率和潜在缺点,比如需要高纯度的反应物和由于副产物形成而需要多次纯化阶段(A. K. Brel et al., 2015)。此外,它在环境背景下发挥作用,比如在处理废水中氯化芳香化合物的γ辐照诱导降解中,展示了它在环境污染物的降解和矿化中的实用性(Libing Chu & Jianlong Wang, 2016)。
催化和材料合成
这种化学品对于合成新化合物和材料至关重要,作为各种化学转化中的前体或反应物。例如,它已参与将相关化合物轻松转化为羟基苯并噻吩,展示了它在有机合成中的多功能性(R. Lisiak & J. Młochowski, 2009)。此外,它有助于开发药物和先进材料,比如在微波辐射下合成苄基4-羟基苯甲酸酯,展示了它在高效和创新合成方法中的应用(Ding Man-hua, 2007)。
高级氧化过程
在环境科学中,通过高级氧化过程(AOPs)降解4-氯-3-羟基苯甲酰氯突显了它在研究和减轻污染中的作用。使用AOPs研究类似化合物在水溶液中的光降解揭示了污染物降解机制的见解,有助于环境保护工作(J. Lopez et al., 2000)。
安全和危害
作用机制
Target of Action
4-Chloro-3-hydroxybenzoyl chloride (CHBCl) is a synthetic organic compound Hydroxybenzoyl chlorides, a class of compounds to which chbcl belongs, have been used in the synthesis of conjugates with biologically active dipeptides .
Mode of Action
The mode of action of CHBCl involves its interaction with these targets, leading to the formation of new compounds. For instance, hydroxybenzoyl chlorides have been used to synthesize conjugates with dipeptides based on 4-aminobutanoic acid and glycine
Biochemical Pathways
It’s known that hydroxybenzoyl chlorides are used as intermediate products in organic synthesis . They play a crucial role in the synthesis of various biologically active compounds.
Result of Action
The result of CHBCl’s action would depend on the specific targets and pathways it affects. As an intermediate in organic synthesis, CHBCl contributes to the formation of various biologically active compounds . The exact molecular and cellular effects would depend on the specific compounds synthesized using CHBCl.
属性
IUPAC Name |
4-chloro-3-hydroxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2/c8-5-2-1-4(7(9)11)3-6(5)10/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUAXWJWCRHVFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-hydroxybenzoyl chloride | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




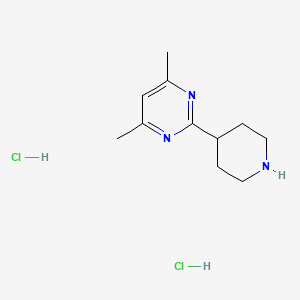
![2-Methyl-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B1405686.png)
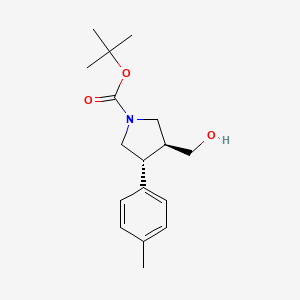
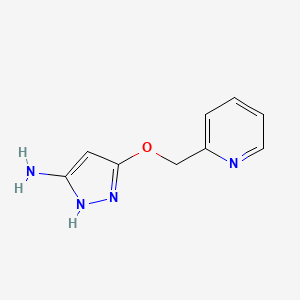
![4-Methyl-[1,4'-bipiperidin]-4-ol hydrochloride](/img/structure/B1405694.png)


![3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1405698.png)


